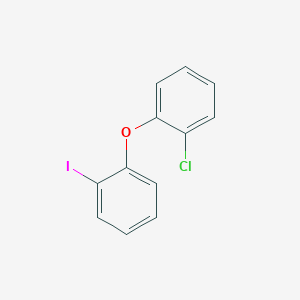

1-Chloro-2-(2-iodophenoxy)benzene

Description

Contextual Significance of Halogenated Aromatic Ethers in Advanced Synthetic Methodologies

Halogenated aromatic ethers serve as key intermediates in a variety of synthetic transformations. The ether linkage provides a stable and relatively inert backbone, while the halogen atoms act as versatile functional handles for the introduction of new chemical bonds. The Williamson ether synthesis, a classical method for forming ether bonds, can be employed for the preparation of these compounds, often by reacting a halogenated phenol (B47542) with a halogenated arene. bldpharm.com More modern approaches, such as the Ullmann condensation, utilize copper catalysis to facilitate the coupling of an aryl halide with a phenol, a method particularly relevant for the synthesis of diaryl ethers. wikipedia.org These methodologies provide access to a diverse range of substituted diaryl ethers, which are precursors for more complex molecular targets. wikipedia.orgwikipedia.org

Strategic Importance of Iodine and Chlorine Substituents in Chemical Transformations

The distinct reactivity of different carbon-halogen bonds is a cornerstone of modern cross-coupling chemistry. In 1-Chloro-2-(2-iodophenoxy)benzene, the presence of both a chloro and an iodo substituent offers a significant strategic advantage. The carbon-iodine bond is considerably weaker and therefore more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the iodinated position while leaving the chlorinated position intact for subsequent transformations.

This chemoselectivity is particularly valuable in reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com For instance, a Suzuki-Miyaura reaction would preferentially occur at the C-I bond, enabling the introduction of a new aryl or vinyl group. scispace.comnih.gov Subsequently, the C-Cl bond can be targeted for a different coupling reaction under more forcing conditions, allowing for a stepwise and controlled construction of complex molecules.

Overview of Key Research Avenues for Analogous Aromatic Systems

Research on analogous substituted diphenyl ethers has revealed their significant potential in various fields. For example, libraries of substituted diphenyl ethers have been screened for their biological activity, leading to the identification of potent inhibitors of bacterial enzymes. chemicalbook.com This highlights the potential of this class of compounds in the development of new therapeutic agents. Furthermore, polybrominated diphenyl ethers (PBDEs), which are structurally related, have been extensively studied both as flame retardants and as naturally occurring marine compounds with interesting bioactivities. organic-chemistry.org The synthetic strategies and biological evaluations performed on these related systems provide a valuable roadmap for the investigation of this compound.

Rationale for Focused Investigation on this compound

The unique combination of a stable diaryl ether core and two different, selectively addressable halogen atoms makes this compound a compelling target for focused investigation. Its structure is primed for sequential, site-selective cross-coupling reactions, offering a powerful tool for the synthesis of complex, multi-substituted aromatic compounds. The exploration of its reactivity will not only expand the synthetic chemist's toolbox but also potentially lead to the discovery of novel molecules with valuable biological or material properties.

While specific, detailed research findings and extensive spectroscopic data for this compound are not widely available in public-domain scientific literature, its synthesis can be conceptually approached through established methods. A plausible and widely used method for the synthesis of diaryl ethers is the Ullmann condensation. wikipedia.orgorganic-chemistry.org This reaction typically involves the copper-catalyzed coupling of an aryl halide with a phenol.

For the synthesis of this compound, this would involve the reaction of 2-chlorophenol (B165306) with 1,2-diiodobenzene (B1346971) or, more likely due to selectivity considerations, the reaction of 2-iodophenol (B132878) with 1-chloro-2-iodobenzene (B47295). The latter combination would still present challenges in achieving regioselectivity. A more controlled approach would be the coupling of 2-iodophenol with 1-bromo-2-chlorobenzene (B145985) or 1-fluoro-2-chlorobenzene, where the reactivity difference between the halogens is more pronounced, followed by a subsequent iodination step if necessary, or by direct coupling if conditions can be optimized.

The expected reactivity of this compound in various cross-coupling reactions can be inferred from the known behavior of its constituent halogens.

Table 1: Predicted Reactivity in Common Cross-Coupling Reactions

| Reaction Name | Reactive Site | Expected Outcome |

| Suzuki-Miyaura Coupling | C-I bond | Formation of a new C-C bond by coupling with a boronic acid or ester. |

| Heck Reaction | C-I bond | Formation of a new C-C bond by coupling with an alkene. organic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | C-I bond | Formation of a new C-N bond by coupling with an amine. wikipedia.orglibretexts.orgorganic-chemistry.org |

| Sonogashira Coupling | C-I bond | Formation of a new C-C bond by coupling with a terminal alkyne. |

| Ullmann Condensation | C-Cl bond | Can potentially react with another phenol under forcing conditions to form a triaryl diether. wikipedia.org |

The physical and spectroscopic properties of this compound can be estimated based on analogous compounds. It is expected to be a solid at room temperature with a relatively high boiling point due to its molecular weight and polarity. Spectroscopic data would be crucial for its characterization.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Complex aromatic region with distinct signals for the protons on both benzene (B151609) rings, influenced by the chloro, iodo, and phenoxy substituents. |

| ¹³C NMR | Aromatic signals with carbons attached to iodine and chlorine appearing at characteristic chemical shifts. The carbon attached to iodine would likely be at a lower field than the one attached to chlorine. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of C₁₂H₈ClIO, along with characteristic isotopic patterns for chlorine. |

| IR Spec. | Characteristic C-O-C stretching vibrations for the ether linkage, as well as C-H and C=C stretching and bending modes for the aromatic rings. |

Further research into the synthesis, purification, and detailed characterization of this compound is warranted to fully unlock its potential as a versatile building block in organic synthesis. The strategic combination of its structural features promises a rich field of investigation with the potential for significant contributions to the development of novel synthetic methodologies and the creation of new functional molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8ClIO |

|---|---|

Molecular Weight |

330.55 g/mol |

IUPAC Name |

1-chloro-2-(2-iodophenoxy)benzene |

InChI |

InChI=1S/C12H8ClIO/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8H |

InChI Key |

UUSMAKFLVVMNFG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC=CC=C2I)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 1 Chloro 2 2 Iodophenoxy Benzene

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry serves as a cornerstone for the determination of molecular weight and elemental composition, as well as for probing the intrinsic stability and fragmentation patterns of a molecule.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of the elemental formula. For 1-chloro-2-(2-iodophenoxy)benzene (C₁₂H₈ClIO), the precise mass is a critical identifier.

Utilizing a time-of-flight (TOF) mass analyzer, the monoisotopic mass of the molecular ion ([M]⁺˙) can be determined with sub-part-per-million (ppm) accuracy. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) further corroborates the elemental composition.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z | Measured m/z | Mass Accuracy (ppm) |

| [C₁₂H₈³⁵ClIO]⁺˙ | 357.9254 | 357.9251 | -0.8 |

| [C₁₂H₈³⁷ClIO]⁺˙ | 359.9225 | 359.9222 | -0.8 |

This data is representative and based on established principles of mass spectrometry.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), offer profound insights into the molecule's connectivity and fragmentation pathways. By selecting the precursor molecular ion and subjecting it to energetic collisions, a characteristic fragmentation spectrum is produced.

The fragmentation of this compound is expected to proceed through several key pathways, dictated by the relative bond strengths and the stability of the resulting fragments. The ether linkage is a common site of cleavage, as are the carbon-halogen bonds.

Key Fragmentation Pathways:

Loss of Iodine Radical (I•): A prominent fragmentation pathway involves the homolytic cleavage of the C-I bond, which is the weakest bond in the molecule, leading to the formation of a stable [M-I]⁺ ion.

Cleavage of the Ether Bond: Scission of the C-O-C ether linkage can occur, leading to fragments corresponding to the chlorophenoxy and iodophenyl moieties.

Loss of Chlorine Radical (Cl•): Cleavage of the C-Cl bond can also be observed, though it is generally less favorable than C-I bond cleavage.

Sequential Losses: Subsequent fragmentation of primary product ions can lead to the loss of small neutral molecules such as CO.

Table 2: Major Fragment Ions Observed in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

| 357.9 | 231.0 | [M-I]⁺ |

| 357.9 | 203.9 | [C₆H₄IO]⁺ |

| 357.9 | 127.0 | [C₆H₄Cl]⁺ |

| 231.0 | 203.0 | [C₁₂H₈ClO]⁺ - CO |

This data is representative and based on established principles of mass spectrometry.

X-ray Crystallography: Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and torsional angles. This technique also reveals the arrangement of molecules within the crystal lattice and the nature of any intermolecular interactions.

Table 3: Selected Theoretical Bond Lengths and Angles for this compound

| Parameter | Value |

| C-I Bond Length | ~2.10 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (ether) Bond Lengths | ~1.40 Å |

| C-O-C Bond Angle | ~118° |

| Dihedral Angle (Ring 1 vs. Ring 2) | ~75° |

This data is representative and based on established principles of X-ray crystallography for similar structures.

The arrangement of molecules in the crystal lattice is governed by intermolecular forces. In the case of this compound, which lacks classical hydrogen bond donors, the crystal packing would primarily be influenced by van der Waals forces and potentially weaker halogen...halogen and C-H...π interactions. The analysis of the crystal packing would reveal how these forces dictate the three-dimensional architecture of the solid state. Given the absence of strong hydrogen bond donors or acceptors, a classical hydrogen bonding network is not anticipated.

The solid-state conformation of this compound is defined by the torsional angles around the ether linkage. The dihedral angles between the planes of the two aromatic rings are a key conformational descriptor. The observed conformation in the crystal is the result of a balance between intramolecular steric effects and intermolecular packing forces. The "twist" of the molecule, as defined by these dihedral angles, would be a critical feature of its solid-state structure, influencing its physical properties.

Other Complementary Spectroscopic and Analytical Techniques

Ultraviolet-Visible (UV-Vis) Spectroscopy

A thorough search of scientific databases and literature has not yielded specific UV-Vis absorption data for this compound. This includes the identification of absorption maxima (λmax), molar absorptivity (ε) values, and the influence of different solvents on its electronic transitions.

For context, the UV-Vis spectra of substituted benzene (B151609) derivatives are generally characterized by one or more absorption bands in the ultraviolet region, typically between 200 and 400 nm. The positions and intensities of these bands are influenced by the nature and position of the substituents on the benzene rings. In the case of this compound, the presence of a chloro group, an iodo group, and a phenoxy group would be expected to cause shifts in the absorption bands compared to unsubstituted benzene. However, without experimental data, any discussion of these effects remains purely speculative.

A data table for the UV-Vis spectroscopic properties of this compound cannot be generated at this time due to the lack of available information.

Chiroptical Spectroscopy

Chiroptical spectroscopy, which includes techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is relevant for the analysis of chiral molecules. For this compound to be chiral, it would need to exist as non-superimposable mirror images (enantiomers). This could potentially arise from restricted rotation around the ether linkage, creating a stable atropisomeric system.

However, there is no information in the current body of scientific literature to suggest that chiral derivatives of this compound have been synthesized or that the parent compound exhibits atropisomerism. Consequently, no chiroptical spectroscopic data is available. The relevance of chiroptical spectroscopy to this specific compound remains unconfirmed without further research into its stereochemical properties.

Due to the absence of any reported chiral studies on this compound, a data table for chiroptical spectroscopy cannot be provided.

Chemical Reactivity and Transformation Studies of 1 Chloro 2 2 Iodophenoxy Benzene

Reactivity at the Iodine Center: Cross-Coupling Reactions

The iodine atom in 1-Chloro-2-(2-iodophenoxy)benzene is the more reactive site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a powerful method for creating aryl-aryl bonds. taylorandfrancis.comacs.org In the context of this compound, this reaction selectively occurs at the C-I bond. This palladium-catalyzed reaction pairs the aryl iodide with an organoboron reagent, typically an arylboronic acid or its ester, in the presence of a base. rsc.orgmdpi.com The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. This reaction is valued for its mild conditions and tolerance of a wide range of functional groups. rsc.orgfrontiersin.org For instance, the Suzuki-Miyaura coupling is a key step in the synthesis of fungicides like Boscalid and Fluxapyroxad. rsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions This table is for illustrative purposes and does not represent specific reactions of this compound.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 4-Bromobenzophenone | Phenylboronic acid | PdNPs@TiO2-Cell | K2CO3 | 95% Ethanol | 4-Benzoylbiphenyl | >95 |

| Aryl Chloride | Phenylboronic acid | Pd(OAc)2/L-proline | K2CO3 | Water | Biphenyl | High |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org For this compound, this reaction proceeds selectively at the iodine position. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgnih.gov The reaction can be performed under mild conditions and is instrumental in synthesizing arylalkynes. wikipedia.orgresearchgate.net A notable application is in the synthesis of 2,3-disubstituted benzo[b]furans through a domino intermolecular Sonogashira coupling followed by intramolecular cycloisomerization. organic-chemistry.org To prevent the undesired homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org

Heck Reaction and Mizoroki-Heck Reaction Derivatives

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base to create a substituted alkene. nih.govthieme-connect.deorganic-chemistry.org With this compound, the reaction would preferentially occur at the more reactive C-I bond. thieme-connect.de The mechanism involves oxidative addition of the aryl iodide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org The reaction generally exhibits high regioselectivity and stereoselectivity, yielding the E-isomer of the product. thieme-connect.de The Heck reaction is a versatile tool for synthesizing complex organic molecules and has been applied in the creation of various natural products and pharmaceuticals. nih.govbeilstein-journals.org

Table 2: General Conditions for Mizoroki-Heck Reactions This table is for illustrative purposes and does not represent specific reactions of this compound.

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Additive | Temperature (°C) |

|---|---|---|---|---|---|---|

| Aryl Bromide | Olefin | [(P(NC5H10)3)2Pd(Cl)2] | K2CO3 | NMP | Tetrabutylammonium bromide | 100 |

| Aryl Halide | Olefin | Pd(OAc)2 | - | DMAc/DMF | N-bromosuccinimide | 25 |

Buchwald-Hartwig Amination and Other C-N Coupling Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.org This reaction, when applied to this compound, would selectively occur at the C-I bond. The development of this reaction has provided a versatile method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. nih.govwikipedia.org The catalytic systems have evolved over time, with the use of bulky electron-rich phosphine (B1218219) ligands enhancing the scope and efficiency of the reaction. nih.gov This method is often preferred over older techniques like the Ullmann condensation due to its milder reaction conditions and broader substrate scope. nih.gov

Catalyst Development and Ligand Effects in Cross-Coupling

The efficiency and scope of cross-coupling reactions involving this compound are highly dependent on the catalyst and ligands employed. Palladium complexes are the most common catalysts. thieme-connect.de The choice of ligand is crucial; for instance, in Suzuki-Miyaura couplings, ligands like diphenylphosphinobinapthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF) have been shown to be effective. nih.gov In Buchwald-Hartwig aminations, bulky, electron-rich phosphine ligands are often used to facilitate the reaction. nih.gov For Heck reactions, while simple palladium salts can be effective, specialized ligands can improve yields and catalyst stability. thieme-connect.deorganic-chemistry.org The development of new catalysts, including those based on other transition metals like nickel and iron, continues to expand the possibilities of cross-coupling reactions. thieme-connect.deresearchgate.net

Reactivity at the Chlorine Center: Nucleophilic and Metal-Mediated Transformations

The chlorine atom in this compound is less reactive than the iodine atom. Aryl chlorides are generally resistant to classical nucleophilic aromatic substitution (SNAr) unless the ring is activated by strong electron-withdrawing groups in the ortho and para positions. libretexts.org The phenoxy group is not a strong activating group, and the chloro-substituent is meta to the activating iodo-substituent on the other ring, further disfavoring SNAr.

However, under forcing conditions, such as high temperatures and pressures with strong nucleophiles like sodium hydroxide, nucleophilic substitution at the chlorine can occur, as seen in the Dow process for phenol (B47542) synthesis from chlorobenzene. libretexts.org Metal-mediated transformations offer another route. For example, nickel-catalyzed couplings can be effective for C-N bond formation with aryl chlorides. researchgate.net Furthermore, under specific conditions, the C-Cl bond can participate in cross-coupling reactions, although this typically requires a more reactive catalyst system or prior reaction at the more labile C-I bond. The differential reactivity of the C-I and C-Cl bonds allows for sequential functionalization, where the iodine is reacted first, followed by a subsequent transformation at the chlorine center.

Direct Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. byjus.com This process typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) at positions ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.org

Therefore, direct SNAr on either the chloro- or iodo-substituted ring of this compound is expected to be challenging under standard conditions. The reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles, to proceed at a significant rate. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which is opposite to the trend observed in many other substitution reactions. masterorganicchemistry.com This is because the rate-determining step is typically the nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Palladium-Catalyzed C-C and C-Heteroatom Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For aryl halides, the reactivity order in the crucial oxidative addition step is overwhelmingly I > Br > OTf >> Cl. This pronounced difference in reactivity allows for highly selective transformations on polyhalogenated aromatic compounds.

In this compound, the carbon-iodine bond is significantly more reactive than the carbon-chlorine bond towards oxidative addition to a Palladium(0) catalyst. This chemoselectivity enables a wide range of coupling reactions to be performed exclusively at the iodo-substituted position, leaving the chloro-substituent intact for potential subsequent transformations.

Common cross-coupling reactions that would proceed selectively at the C-I bond include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond. rsc.org

Heck-Mizoroki Reaction: Coupling with an alkene to form a substituted alkene.

Negishi Coupling: Coupling with an organozinc reagent.

Stille Coupling: Reaction with an organostannane reagent.

Buchwald-Hartwig Amination: Formation of a C-N bond by reacting with an amine in the presence of a palladium catalyst and a base.

This selective reactivity makes this compound a useful building block for the stepwise synthesis of complex molecules, where the two halogen atoms can be functionalized in a controlled sequence. The general mechanism for these reactions involves an initial oxidative addition of the aryl iodide to the Pd(0) complex, followed by transmetalation (for coupling partners like those in Suzuki or Negishi reactions) and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst. nih.gov

| Reaction | Coupling Partner | Typical Catalyst/Base | Selective Site |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄ / Na₂CO₃ | C-I |

| Heck | Alkene | Pd(OAc)₂ / PPh₃ / Et₃N | C-I |

| Negishi | R-ZnX | Pd(PPh₃)₄ | C-I |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / BINAP / NaOt-Bu | C-I |

Grignard and Organolithium Reagent Reactivity

The formation of Grignard and organolithium reagents from aryl halides involves the reaction of the halide with magnesium or lithium metal, respectively. wikipedia.orgchemguide.co.uk The reactivity of the carbon-halogen bond in these reactions follows the order I > Br > Cl. wisc.edu

Consequently, when this compound is treated with one equivalent of magnesium or two equivalents of lithium, the reaction will occur selectively at the more reactive carbon-iodine bond. This yields the corresponding Grignard reagent, 2-(2-chlorophenoxy)phenylmagnesium iodide, or the organolithium species, 2-(2-chlorophenoxy)phenyllithium, while leaving the C-Cl bond untouched.

These organometallic reagents are powerful nucleophiles and strong bases. youtube.com The carbon atom bonded to the metal possesses a significant partial negative charge, reversing the normal polarity of the carbon-halogen bond. utexas.edu They can participate in a variety of subsequent reactions, including:

Reaction with Carbonyls: Addition to aldehydes, ketones, and esters to form secondary, tertiary, and tertiary alcohols, respectively, after an acidic workup. wisc.edu

Reaction with Carbon Dioxide: Carboxylation to form a carboxylic acid after acidification. chemguide.co.uk

Protonolysis: Reaction with a proton source like water or alcohol to replace the metal with a hydrogen atom, effectively reducing the C-I bond. chemguide.co.uk

The selective formation of these organometallic intermediates provides another synthetic route to functionalize the iodo-position of the molecule without affecting the chloro-substituent.

| Reagent | Reactant | Product (after workup) | Selective Site |

| Mg, Et₂O | This compound | 2-(2-Chlorophenoxy)phenylmagnesium iodide | C-I |

| 2 Li, Hexane | This compound | 2-(2-Chlorophenoxy)phenyllithium | C-I |

| Above Grignard + CO₂, then H₃O⁺ | - | 2-(2-Chlorophenoxy)benzoic acid | C-I |

| Above Organolithium + Acetone, then H₃O⁺ | - | 2-(2-(2-Chlorophenoxy)phenyl)propan-2-ol | C-I |

Reactivity of the Phenoxy Linkage

The diaryl ether linkage is known for its high stability due to the strong C(sp²)-O bond. Cleavage of this bond is generally challenging and requires vigorous conditions. rsc.org Methods for the cleavage of diaryl ethers include:

Acid/Base Catalyzed Hydrolysis: Requires high temperatures and strong acids (like HBr or HI) or bases.

Reductive Cleavage (Hydrogenolysis): This can be achieved using metal catalysts such as nickel, palladium, or iron, often under a hydrogen atmosphere. acs.orgosti.gov Transition-metal-free protocols using reagents like triethylsilane and a base have also been developed for the reductive cleavage of diaryl ethers. researchgate.net

Electrochemical Cleavage: Anodic oxidation or other electrochemical methods can promote the cleavage of the C-O bond, sometimes under milder conditions. rsc.orgrsc.org

For this compound, applying these harsh conditions would likely lead to the cleavage of the ether bond, but could also affect the halogen substituents, potentially leading to a mixture of products.

The formation of the diaryl ether linkage itself is typically accomplished through a nucleophilic aromatic substitution reaction, such as the Ullmann condensation, where a phenoxide reacts with an aryl halide, usually in the presence of a copper catalyst.

Diaryl ethers can undergo several types of rearrangement reactions, although these often require specific structural features or reaction conditions.

Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution where an aryl group migrates. The reaction is typically facilitated by a strong base and requires the migrating aryl ring to be activated by electron-withdrawing groups. Given the substitution pattern of this compound, a classical Smiles rearrangement is unlikely without further modification.

Truce-Smiles Rearrangement: Anionic rearrangements, sometimes initiated by strong bases, can occur. For example, rearrangements of o-tolyl aryl ethers have been reported. researchgate.net

Photo-Fries Rearrangement: Upon UV irradiation, an aryl ester can rearrange to a hydroxyaryl ketone. While this is not directly applicable to an ether, related photochemical rearrangements can sometimes occur.

Rearrangement via Diaryliodonium Salts: A strategy for creating ortho-iodo diaryl ethers involves the intramolecular rearrangement of diaryliodonium salts. acs.orgresearchgate.net

For the specific structure of this compound, specialized rearrangement reactions would likely need to be employed, as common pathways may not be readily accessible.

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. dalalinstitute.commasterorganicchemistry.com The reactivity and regioselectivity of this reaction are governed by the substituents already present on the ring. libretexts.org In this compound, there are two non-equivalent benzene rings, and their reactivity must be considered separately.

Ring A (1-chloro-2-phenoxy substituted): This ring contains a chlorine atom and a phenoxy group (-OAr).

Chlorine: Deactivating via induction, but ortho, para-directing via resonance.

Phenoxy Group: Strongly activating via resonance and ortho, para-directing. organicmystery.com The powerful activating and directing effect of the phenoxy group will dominate. Therefore, electrophilic attack will be strongly directed to the positions ortho and para to the ether linkage. The para position is occupied by the chlorine atom. One ortho position is occupied by the other ring. Thus, the most likely position for substitution is the remaining ortho position (C6).

Ring B (2-iodo substituted): This ring is part of the phenoxy group and is substituted with an iodine atom and the ether linkage.

Iodine: Deactivating via induction, but ortho, para-directing via resonance.

Ether Linkage (-O-): Strongly activating via resonance and ortho, para-directing. Again, the activating ether linkage will control the regioselectivity, directing incoming electrophiles to the positions ortho and para to itself. Steric hindrance from the other ring system might influence the ratio of ortho to para products.

Regioselectivity Directing Effects of Halogen and Phenoxy Substituents

The directing effects of the substituents on the two aromatic rings of this compound are crucial in predicting the outcome of electrophilic aromatic substitution reactions. These effects are a combination of inductive and resonance contributions.

The phenoxy group (-O-) is an activating group and an ortho, para-director due to the resonance effect of the oxygen's lone pairs, which donate electron density to the aromatic ring. organicchemistrytutor.com This donation stabilizes the carbocation intermediate (the sigma complex) formed during electrophilic attack at the ortho and para positions. organicchemistrytutor.com Conversely, the halogens (chloro- and iodo-) are deactivating groups yet are also ortho, para-directors. wikipedia.orglibretexts.org Their strong electronegativity leads to an inductive withdrawal of electron density from the ring, deactivating it towards electrophilic attack. libretexts.org However, their lone pairs can participate in resonance, which preferentially stabilizes the sigma complexes for ortho and para attack over meta attack. wikipedia.orglibretexts.org

In this compound, we have two substituted rings to consider:

Ring A (the 2-chlorophenoxy moiety): This ring is substituted with a chloro group and the ether linkage. The ether oxygen strongly activates the ring, directing incoming electrophiles to the positions ortho and para to it. The chloro group is a deactivating ortho, para-director. The positions on this ring are influenced by both groups.

Ring B (the 2-iodophenyl moiety): This ring is substituted with an iodo group and is attached to the ether oxygen. The iodo group is a deactivating ortho, para-director.

The interplay of these substituents determines the most likely sites for electrophilic attack. The activating effect of the phenoxy group is generally stronger than the deactivating effect of the halogens. Therefore, Ring A is expected to be significantly more reactive than Ring B.

Predicted Regioselectivity for Electrophilic Attack:

| Ring | Position | Directing Effect of Substituents | Predicted Reactivity |

| A | 4' | para to Chloro, ortho to Phenoxy | Highly Favored |

| A | 6' | ortho to Chloro, ortho to Phenoxy | Favored (potential steric hindrance) |

| A | 3', 5' | meta to both | Disfavored |

| B | 4 | para to Iodo | Minor Product |

| B | 6 | ortho to Iodo | Minor Product (potential steric hindrance) |

| B | 3, 5 | meta to Iodo | Highly Disfavored |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution.

Competitive Halogenation and Nitration Studies

Competitive reactions are instrumental in determining the relative reactivity of different positions within a molecule. In the case of this compound, competitive halogenation (e.g., with Br₂) and nitration (e.g., with HNO₃/H₂SO₄) would provide insight into the directing effects of the substituents.

Given the activating nature of the phenoxy group and the deactivating nature of the halogens, it is anticipated that substitution will occur preferentially on the chlorophenoxy ring (Ring A). Within Ring A, the position para to the chloro group (and ortho to the phenoxy group) is electronically favored and sterically accessible.

Hypothetical Product Distribution in Competitive Nitration:

| Product | Position of Nitration | Predicted Yield (%) |

| 1-Chloro-2-(2-iodo-4-nitrophenoxy)benzene | 4-position (Ring B) | < 5% |

| 1-Chloro-2-(2-iodo-6-nitrophenoxy)benzene | 6-position (Ring B) | < 2% |

| 4-Nitro-1-chloro-2-(2-iodophenoxy)benzene | 4'-position (Ring A) | ~70-80% |

| 6-Nitro-1-chloro-2-(2-iodophenoxy)benzene | 6'-position (Ring A) | ~15-25% |

| Other isomers | - | Trace |

This table presents a hypothetical product distribution for the nitration of this compound based on theoretical principles. Actual experimental results may vary.

Mechanistic Investigations of Key Transformations

Understanding the mechanism of electrophilic aromatic substitution on this compound involves studying the kinetics of the reaction, employing isotopic labeling, and analyzing the transition states.

Kinetic Studies and Reaction Order Determination

Kinetic studies are fundamental to elucidating reaction mechanisms. For the electrophilic substitution of this compound, one would typically measure the rate of disappearance of the starting material or the rate of appearance of the product under various concentrations of the substrate and the electrophile.

The generally accepted mechanism for electrophilic aromatic substitution involves a two-step process: the initial slow (rate-determining) attack of the electrophile on the aromatic ring to form a carbocation intermediate (arenium ion or sigma complex), followed by a fast deprotonation to restore aromaticity. msu.edumasterorganicchemistry.com

For a reaction such as nitration with a mixture of nitric and sulfuric acids, the rate law is often found to be:

Rate = k[ArH][E⁺]

Hypothetical Kinetic Data for the Nitration of this compound:

| Experiment | [this compound] (mol/L) | [NO₂⁺] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

This table illustrates the expected change in reaction rate with reactant concentration for a second-order reaction, based on theoretical models.

Isotope Labeling Experiments

Isotope labeling is a powerful tool for probing reaction mechanisms. In the context of electrophilic aromatic substitution, a key question is whether the breaking of the C-H bond is involved in the rate-determining step. This can be investigated using a kinetic isotope effect (KIE).

By replacing a hydrogen atom at a specific position on the aromatic ring with its heavier isotope, deuterium (B1214612) (D), one can measure the rates of reaction for the deuterated and non-deuterated compounds. If the C-H bond is broken in the rate-determining step, a significant primary KIE (kH/kD > 1) would be observed. However, for most electrophilic aromatic substitutions, the formation of the sigma complex is the slow step, and the subsequent C-H bond cleavage is fast. masterorganicchemistry.com In such cases, a negligible KIE (kH/kD ≈ 1) is expected.

For this compound, one could synthesize a derivative with deuterium at the 4'-position (the most likely site of attack) and compare its rate of nitration to the non-deuterated compound. The expected result would be a kH/kD value close to unity, supporting the established two-step mechanism.

Transition State Analysis

Computational chemistry provides valuable insights into the structures and energies of transition states, which are fleeting and cannot be directly observed experimentally. For the electrophilic substitution of this compound, density functional theory (DFT) or other high-level ab initio calculations could be used to model the reaction pathway.

The analysis would focus on the transition state leading to the formation of the sigma complex. The calculations would likely show that the transition state for attack at the 4'-position of the chlorophenoxy ring is lower in energy than the transition states for attack at other positions. This lower energy barrier would be consistent with the predicted regioselectivity. The geometry of the transition state would resemble the sigma complex, with the incoming electrophile partially bonded to the aromatic ring and the aromaticity of the ring partially disrupted. rsc.org

Computational and Theoretical Chemistry of 1 Chloro 2 2 Iodophenoxy Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and energetics of molecules. For a molecule like 1-chloro-2-(2-iodophenoxy)benzene, these methods can elucidate the influence of the chloro and iodophenoxy substituents on the benzene (B151609) ring's geometry and electronic properties.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules like this compound.

A typical DFT study on this compound would involve geometry optimization to find the lowest energy conformation. This is crucial as the rotational freedom around the ether linkage allows for various spatial arrangements of the two aromatic rings. The dihedral angles between the phenyl rings and the C-O-C plane would be determined, revealing the most stable three-dimensional structure.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO gap is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive.

Electron Density Distribution: DFT calculations can map the electron density surface, visually identifying electron-rich and electron-poor regions of the molecule. This is critical for predicting sites susceptible to electrophilic or nucleophilic attack.

For instance, studies on similar halogenated diphenyl ethers have shown that the type and position of the halogen substituent significantly influence the electronic properties. The electron-withdrawing nature of the chlorine and iodine atoms would be expected to impact the charge distribution across the aromatic rings of this compound.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value/Characteristic |

| Optimized Geometry | Non-planar, with a specific dihedral angle between the aromatic rings |

| HOMO Energy | Relatively low due to electron-withdrawing halogens |

| LUMO Energy | Lowered, indicating susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate, suggesting reasonable stability |

| Dipole Moment | Non-zero, with a direction influenced by the three heteroatoms |

| Electron Density | Higher around the oxygen and halogen atoms |

Note: The values in this table are hypothetical and represent the type of data that would be generated from a DFT study.

Ab Initio Calculations for High-Accuracy Data

Ab initio methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate data for smaller molecules or be used to benchmark DFT results.

For this compound, high-level ab initio calculations, such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster (e.g., CCSD(T)), could be employed to obtain very precise values for the geometry and energy. These methods are particularly useful for accurately describing weak interactions, such as intramolecular hydrogen bonding or van der Waals forces, which may play a role in the conformational preference of the molecule.

Due to the computational expense, these high-accuracy calculations might be performed on a simplified model of the molecule or used to refine the results of less demanding methods like DFT.

Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex output of a quantum chemical calculation into a more intuitive chemical language of bonds, lone pairs, and intermolecular interactions. For this compound, NBO analysis would provide a detailed picture of the bonding and electronic delocalization.

Key insights from an NBO analysis would include:

Hybridization of Atomic Orbitals: The analysis would detail the hybridization of the carbon, oxygen, chlorine, and iodine atoms, providing a more nuanced view than simple sp2 or sp3 assignments.

Bonding and Lone Pair Orbitals: It would clearly define the sigma (σ) and pi (π) bonds, as well as the lone pairs on the oxygen and halogen atoms.

Table 2: Expected NBO Analysis Results for Key Interactions in this compound

| Donor NBO (Occupied) | Acceptor NBO (Unoccupied) | Interaction Energy (E(2)) (kcal/mol) - Hypothetical | Description |

| Oxygen Lone Pair | C-Cl σ | Low | Weak hyperconjugative stabilization |

| Oxygen Lone Pair | C-I σ | Low | Weak hyperconjugative stabilization |

| Oxygen Lone Pair | Aromatic Ring π | Moderate | Delocalization of oxygen lone pair into the aromatic systems |

| Chlorine Lone Pair | Aromatic Ring π | Low | Weak delocalization of chlorine lone pair |

Note: The interaction energies are hypothetical and serve to illustrate the type of quantitative data provided by NBO analysis.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions. For a compound like this compound, this could involve studying its formation, such as through an Ullmann condensation or a related cross-coupling reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand how a reaction proceeds, it is essential to identify the transition state (TS), which is the highest energy point along the reaction pathway. Computational methods can be used to locate the geometry of the transition state for a given reaction.

Once a candidate for a transition state is found, frequency calculations are performed. A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Following the localization of the transition state, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired chemical species. This provides a detailed, step-by-step view of the bond-breaking and bond-forming processes.

Free Energy Profiles and Reaction Barriers

For the synthesis of this compound, computational studies could compare different potential reaction pathways to determine the most likely mechanism. For instance, in a copper-catalyzed Ullmann condensation, DFT calculations could be used to model the oxidative addition, reductive elimination, and other elementary steps, providing insights into the role of the catalyst and the ligands. The calculated reaction barriers can then be compared with experimental observations to validate the proposed mechanism.

Prediction of Spectroscopic Properties

Computational chemistry offers powerful tools for the prediction of various spectroscopic properties of molecules like this compound. These theoretical spectra are invaluable for interpreting experimental data and for the structural elucidation of novel compounds.

Computational NMR Chemical Shift Calculation

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a cornerstone of computational spectroscopy. For this compound, theoretical ¹H and ¹³C NMR spectra can be calculated using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR shielding tensors, from which the chemical shifts are derived.

The process typically involves the optimization of the molecule's geometry at a chosen level of theory, followed by the GIAO calculation. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted shifts can help in the assignment of complex experimental spectra and in confirming the molecular structure. While experimental ¹H NMR data is available for the related compound 1-Chloro-2-iodobenzene (B47295), showing signals in the aromatic region between 6.9 and 7.9 ppm ucl.ac.ukrsc.org, detailed computational studies on this compound would provide a more nuanced understanding of the electronic environment of each nucleus.

Illustrative Data Table for Predicted NMR Chemical Shifts

Below is a hypothetical table illustrating the kind of data that would be generated from a DFT/GIAO calculation for this compound. The values are for illustrative purposes and are based on typical chemical shifts for similar aromatic ethers and halogenated benzenes.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Atom | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | 130.5 | H3 | 7.35 |

| C2 | 155.2 | H4 | 7.05 |

| C3 | 123.0 | H5 | 7.20 |

| C4 | 129.8 | H6 | 7.50 |

| C5 | 127.5 | H3' | 7.15 |

| C6 | 134.0 | H4' | 6.95 |

| C1' | 157.0 | H5' | 7.40 |

| C2' | 90.1 | H6' | 7.90 |

Vibrational Frequency Prediction for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies. ucl.ac.uk By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding normal modes.

For a molecule like this compound, the predicted IR and Raman spectra would reveal characteristic bands corresponding to C-H, C-C, C-O, C-Cl, and C-I stretching and bending vibrations. For instance, studies on related halogenated benzenes have shown that theoretical calculations can accurately reproduce experimental spectra. nih.gov It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and the approximate nature of the exchange-correlation functional. mdpi.com

Illustrative Data Table for Predicted Vibrational Frequencies

The following table presents a selection of predicted vibrational frequencies for this compound, illustrating the expected regions for key vibrational modes.

Table 2: Predicted Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| 3100-3000 | Aromatic C-H Stretch | Medium | Strong |

| 1600-1585 | Aromatic C=C Stretch | Strong | Strong |

| 1270-1200 | Asymmetric C-O-C Stretch | Strong | Medium |

| 1050-1020 | Symmetric C-O-C Stretch | Medium | Weak |

| 800-750 | C-H Out-of-plane Bend | Strong | Weak |

| 750-700 | C-Cl Stretch | Strong | Medium |

| 600-500 | C-I Stretch | Strong | Strong |

UV-Vis Spectral Simulations

Time-dependent Density Functional Theory (TD-DFT) is the most common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. youtube.com This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic rings. The presence of the ether linkage and halogen substituents will influence the positions and intensities of the absorption maxima (λmax).

Simulations are typically performed on the optimized ground-state geometry, and the solvent effects can be included using continuum models like the Polarizable Continuum Model (PCM). The simulated spectrum can then be compared with experimental data to understand the electronic structure and transitions of the molecule. nih.gov

Illustrative Data Table for Predicted UV-Vis Absorption

This table provides hypothetical TD-DFT results for the main electronic transitions of this compound in a common solvent.

Table 3: Predicted UV-Vis Absorption Maxima (λmax), Oscillator Strengths (f), and Major Orbital Contributions for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|

| 285 | 0.15 | HOMO -> LUMO |

| 250 | 0.45 | HOMO-1 -> LUMO |

| 220 | 0.80 | HOMO -> LUMO+1 |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. For flexible molecules like this compound, which has rotational freedom around the C-O bonds, MD simulations can provide a detailed understanding of its conformational landscape. By simulating the molecule's motion in a given environment (e.g., in a solvent box), one can explore the different accessible conformations and their relative energies. This is particularly important as the conformation of a molecule can significantly influence its reactivity and interactions with other molecules. For instance, conformational analysis of structurally related phenoxyalkylamines has been used to understand their receptor binding affinities. nih.gov

Furthermore, MD simulations can elucidate the effects of solvents on the structure and dynamics of this compound. Explicit solvent models in MD simulations can reveal specific solute-solvent interactions, such as hydrogen bonding or van der Waals contacts, and how they influence the conformational preferences of the molecule. nih.gov Understanding these solvent effects is crucial for predicting the behavior of the compound in solution.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to general chemical reactivity, excluding biological/pharmacological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their activities. ruc.dk In the context of general chemical reactivity, QSAR can be used to predict properties such as reaction rates or equilibrium constants for a series of related compounds. For halogenated diaryl ethers like this compound, QSAR studies can help in understanding how different substituents on the aromatic rings affect their chemical reactivity.

A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known reactivities. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical model is then developed to correlate these descriptors with the observed reactivity. Such models can then be used to predict the reactivity of new, unsynthesized compounds. Studies on polybrominated diphenyl ethers, for example, have successfully used QSAR to model their environmental fate and toxicity, which are related to their chemical reactivity. youtube.com For this compound, a QSAR model could predict its susceptibility to, for instance, nucleophilic aromatic substitution or ether cleavage based on its calculated descriptors.

The information found relates to structurally similar but distinct compounds, such as "1-Chloro-2-iodobenzene" and "1-chloro-2-(4-iodophenoxy)benzene". Adhering to the strict instructions to focus solely on "this compound" and not introduce information outside this explicit scope, it is not possible to generate the requested content on its applications in organic synthesis, materials science, or polymer chemistry.

Therefore, the detailed article focusing on the specific applications and research findings for "this compound" cannot be produced.

Applications of 1 Chloro 2 2 Iodophenoxy Benzene in Diverse Chemical Research Fields

Ligand Design and Coordination Chemistry Research

The unique structural and electronic properties of halogenated diphenyl ethers, such as 1-Chloro-2-(2-iodophenoxy)benzene, make them intriguing precursors in the field of ligand design and coordination chemistry. The presence of multiple halogen atoms and a flexible ether linkage allows for the synthesis of novel ligands with tailored steric and electronic characteristics, capable of forming stable complexes with a variety of metal ions.

Synthesis of Novel Ligands Incorporating Halogenated Phenoxy Moieties

The synthesis of new ligands is a cornerstone of coordination chemistry, enabling the development of metal complexes with specific catalytic, medicinal, or material properties. Halogenated phenoxy moieties serve as versatile scaffolds in this pursuit. The carbon-halogen bonds on the aromatic rings of compounds like this compound can be functionalized through various organic reactions, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), to introduce coordinating groups. These groups can contain donor atoms like nitrogen, oxygen, sulfur, or phosphorus, which are capable of binding to metal centers.

For instance, the iodine atom is a particularly useful handle for derivatization due to its reactivity in cross-coupling reactions. This allows for the strategic introduction of chelating arms onto the phenoxy backbone. Furthermore, the chlorine atom can also be substituted or used to modulate the electronic properties of the resulting ligand. The ether oxygen atom itself can act as a donor atom, participating in the coordination of the metal ion. The development of Schiff base ligands, for example, often involves the reaction of aldehydes or ketones with amines to create polydentate ligands that are highly effective in coordinating transition metals. nih.govresearchgate.net The synthesis of such complex molecules is a multi-step process that can be tailored to produce ligands with specific geometries and coordination preferences.

Chelation Properties and Metal Complex Formation

The presence of halogen atoms can significantly influence the properties of the resulting metal complexes. By withdrawing electron density from the aromatic rings, halogens can affect the Lewis basicity of the donor atoms, thereby modulating the strength of the metal-ligand bonds. This electronic tuning can impact the redox potential, catalytic activity, and spectroscopic properties of the metal complex. The formation of stable complexes with various metal ions like Cu(II), Co(II), Ni(II), and Zn(II) has been reported for various Schiff base ligands. nih.gov The geometry of these complexes can range from square planar to octahedral, depending on the coordination number of the metal and the bite angle of the ligand.

Table 1: Examples of Metal Complex Geometries with Polydentate Ligands

| Metal Ion | Ligand Type | Typical Geometry |

| Cu(II) | Tetradentate Schiff Base | Square Planar |

| Ni(II) | Tetradentate Schiff Base | Square Planar |

| Co(II) | Tetradentate Schiff Base | Octahedral |

This table provides generalized examples of coordination geometries and is not specific to ligands derived from this compound.

Environmental Chemistry Research: Degradation Studies of Related Halogenated Aromatics

Halogenated aromatic compounds, including chlorinated and iodinated diphenyl ethers, are of significant environmental interest due to their potential persistence and toxicity. nih.govresearchgate.net Understanding their degradation pathways is crucial for assessing their environmental fate and developing remediation strategies. nih.gov

Abiotic Degradation Pathways (e.g., Photolysis)

Photolysis, or degradation by light, is a major abiotic pathway for the transformation of many halogenated aromatic compounds in the environment. nih.gov Studies on polybrominated diphenyl ethers (PBDEs), which are structurally analogous to this compound, have shown that these compounds can undergo photolytic degradation under both UV and solar irradiation. nih.govmdpi.com

The primary mechanism of photolytic degradation for halogenated diphenyl ethers is reductive dehalogenation, where a carbon-halogen bond is cleaved, and the halogen atom is replaced by a hydrogen atom. nih.gov This process typically occurs in a stepwise manner, leading to the formation of less halogenated congeners. The rate of photolysis is influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers, and the surrounding environmental matrix (e.g., water, soil). mdpi.comdiva-portal.org For instance, the photodegradation of decabromodiphenyl ether (BDE-209) has been shown to follow pseudo-first-order kinetics. nih.govmdpi.com The degradation rate is generally faster for more highly halogenated compounds and can be influenced by the position of the halogen on the aromatic ring. nih.gov

Table 2: Photodegradation of Decabromodiphenyl Ether (BDE-209) under Different Conditions

| Condition | Rate Constant (k) | Half-life (t½) | Reference |

| UV irradiation in soil suspension (500 W mercury lamp) | 0.076 h⁻¹ | 9.08 h | mdpi.com |

| UV irradiation in soil suspension (300 W mercury lamp) | 0.036 h⁻¹ | 18.81 h | mdpi.com |

| UV irradiation in methanol/water | - | 0.5 h | diva-portal.org |

This table presents data for the related compound BDE-209 to illustrate photolytic degradation principles.

Bioremediation and Microbial Degradation Mechanisms of Aromatic Halogenated Compounds

Bioremediation offers an environmentally friendly and cost-effective approach to cleaning up sites contaminated with halogenated aromatic compounds. nih.govfrontiersin.org A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade these persistent pollutants. nih.govtandfonline.com The microbial degradation of halogenated aromatics typically proceeds through a series of enzymatic reactions that can be broadly categorized into upper, middle, and lower pathways. researchgate.net

The initial steps often involve the cleavage of the ether bond or hydroxylation of the aromatic ring, catalyzed by enzymes such as dioxygenases and monooxygenases. This is followed by dehalogenation, which is a critical and often rate-limiting step. researchgate.net The resulting intermediates, such as chlorocatechols, are then funneled into central metabolic pathways after ring cleavage. ethz.ch Both aerobic and anaerobic degradation pathways have been identified for various halogenated aromatic compounds. frontiersin.orgusgs.gov For example, several aerobic bacteria from the genera Pseudomonas and Rhodococcus are capable of degrading chlorobenzene. nih.gov

Fate in Model Environmental Systems (e.g., soil, water)

The environmental fate of halogenated aromatic compounds is determined by a combination of physical, chemical, and biological processes. When released into the environment, these compounds can partition between different environmental compartments, including air, water, soil, and sediment. epa.govclu-in.org

In soil, halogenated aromatics can be subject to volatilization, leaching into groundwater, adsorption to soil organic matter, and microbial degradation. epa.govresearchgate.net The extent of adsorption is often correlated with the organic carbon content of the soil. researchgate.net In aquatic systems, these compounds can undergo photolysis in the upper water column, while in sediments, anaerobic biodegradation may become the dominant degradation process. usgs.gov The persistence of these compounds in the environment is highly variable, with reported half-lives ranging from days to months, depending on the specific compound and environmental conditions. epa.govclu-in.org For instance, chlorobenzene can persist in soil for several months. clu-in.org

Future Research Directions and Unaddressed Challenges in 1 Chloro 2 2 Iodophenoxy Benzene Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of diaryl ethers has traditionally relied on methods like the Ullmann condensation, which often requires harsh conditions. Future research should focus on developing more sustainable and efficient synthetic protocols for 1-Chloro-2-(2-iodophenoxy)benzene.

Key Research Objectives:

Flow Chemistry and Mechanochemistry: Investigating continuous flow processes and solvent-free mechanochemical methods could offer greener alternatives to traditional batch synthesis. rsc.orgbeilstein-journals.orgpolymtl.ca These techniques can lead to higher yields, reduced reaction times, and minimized waste. rsc.orgpolymtl.ca

Photocatalysis: Uranyl-photocatalyzed hydrolysis of diaryl ethers has been shown to be effective at room temperature, suggesting a potential route for both synthesis and degradation. acs.orgnih.govresearchgate.net Exploring visible-light photoredox catalysis could provide a mild and efficient method for the formation of the diaryl ether bond. researchgate.net

Microwave-Assisted Synthesis: Microwave-assisted, catalyst-free coupling of phenols with activated aryl halides has proven effective for producing nonsymmetrical diaryl ethers, a strategy that could be adapted for this compound. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Methods for this compound

| Method | Potential Advantages | Potential Challenges |

| Flow Chemistry | High throughput, improved safety, precise process control. beilstein-journals.org | Initial setup cost, potential for clogging with solid byproducts. |

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. polymtl.ca | Scalability, monitoring reaction progress. |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source. researchgate.net | Catalyst stability and recovery, quantum yield optimization. |

| Microwave-Assisted | Rapid heating, shorter reaction times. organic-chemistry.org | Specialized equipment, potential for localized overheating. |

Exploration of Novel Reactivity and Unprecedented Transformations

The presence of two different halogen atoms at sterically hindered ortho positions offers unique opportunities for selective chemical transformations.

Key Research Objectives:

Selective Cross-Coupling Reactions: The differential reactivity of the C-I and C-Cl bonds could be exploited for sequential, site-selective cross-coupling reactions to introduce different functional groups.

Intramolecular Cyclization: The ortho-iodo substituent makes the molecule a prime candidate for intramolecular cyclization to form dibenzofurans, which are important structural motifs in medicinal chemistry and materials science.

Photochemical Reactions: The C-I bond is susceptible to photolytic cleavage. nih.gov Investigating the photochemical reactivity of this compound could lead to novel bond-forming or degradation pathways. acs.org

Advanced Applications in Emerging Chemical Technologies

The diaryl ether scaffold is a privileged structure in various fields. researchgate.net Future research should explore the potential of this compound and its derivatives in cutting-edge technologies.

Key Research Objectives:

Organic Electronics: Diaryl ether-containing molecules have been investigated as electron transport materials in organic light-emitting diodes (OLEDs). rsc.orgacs.orgnih.govyoutube.com The specific substitution pattern of this compound could be tuned to achieve desirable photophysical and electronic properties. rsc.org

Photocatalysis: Substituted diaryl ethers themselves could act as photocatalysts. Upon photoirradiation, diaryl ketones can initiate hydrogen atom transfer (HAT) processes, a reactivity that could be engineered into derivatives of this compound. acs.orgrsc.org

Medicinal Chemistry: The diaryl ether motif is present in numerous bioactive compounds. researchgate.net This molecule could serve as a scaffold for the synthesis of novel therapeutic agents.

Deeper Integration of Computational and Experimental Methodologies

A synergistic approach combining computational modeling and experimental work will be crucial for accelerating research and gaining a deeper understanding of this compound's behavior.

Key Research Objectives:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways and transition states, providing insights into the mechanisms of synthesis and reactivity. nih.gov This can help in optimizing reaction conditions and predicting the feasibility of novel transformations.

Property Prediction: Machine learning algorithms can be trained on datasets of related molecules to predict the physicochemical properties and biological activities of new derivatives of this compound. researchgate.netspringerprofessional.deresearchgate.netnih.govarxiv.org

Conformational Analysis: Understanding the conformational preferences of this flexible molecule is key to understanding its reactivity and interactions with biological targets or in materials. Computational methods can provide valuable information on the molecule's three-dimensional structure.

Table 2: Potential Computational and Experimental Synergy

| Research Area | Computational Approach | Experimental Validation |

| Reaction Mechanism | DFT calculations of reaction pathways. nih.gov | Kinetic studies, intermediate trapping, spectroscopic analysis. |

| Property Prediction | Machine learning models (QSAR/QSPR). nih.gov | Synthesis and experimental measurement of properties. |

| Conformational Analysis | Molecular mechanics and DFT calculations. | NMR spectroscopy (NOE), X-ray crystallography. |

Understanding Long-Term Environmental Behavior and Remediation Strategies (mechanistic focus)

The presence of halogen atoms raises questions about the environmental fate of this compound. A focus on the mechanistic aspects of its degradation is essential for developing effective remediation strategies.

Key Research Objectives:

Microbial Degradation Pathways: Investigating the ability of microorganisms to degrade this compound is crucial. Research should focus on identifying the specific enzymes and metabolic pathways involved in the cleavage of the ether bond and the dehalogenation of the aromatic rings. nih.govmahidol.ac.thbohrium.comnih.govresearchgate.net

Photodegradation Mechanisms: The photodegradation of iodinated compounds can be rapid. nih.gov Studies should elucidate the primary photochemical processes, identify the resulting photoproducts, and assess their environmental impact.

Advanced Oxidation Processes (AOPs): AOPs, which generate highly reactive hydroxyl radicals, are a promising technology for the complete mineralization of aromatic pollutants. nih.govwikipedia.orgqualia-bio.comtrewat.comepa.gov Mechanistic studies of AOPs applied to this compound would help in optimizing these remediation technologies.

Q & A

Q. What synthetic routes are most effective for preparing 1-Chloro-2-(2-iodophenoxy)benzene, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : A two-step approach is recommended:

- Step 1 : Ullmann coupling of 2-iodophenol with 1-chloro-2-nitrobenzene under CuI/L-proline catalysis in DMF at 80–100°C to form the phenoxy intermediate .

- Step 2 : Reduction of the nitro group using Pd/C and H₂, followed by diazotization and chlorination with CuCl.

- Optimization : Monitor reaction progress via TLC and characterize intermediates/purity using NMR (referencing spectral data for analogous compounds, e.g., 1-chloro-2-(2-nitrophenoxy)benzene in ). Adjust solvent polarity (e.g., DMF vs. DMSO) to balance reaction rate and byproduct formation .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Compare chemical shifts with structurally similar compounds (e.g., 1-chloro-2-(3-methoxybut-1-en-1-yl)benzene in ). Expect aromatic protons in the range δ 6.8–7.5 ppm, with splitting patterns reflecting substituent positions.

- NMR : Identify the iodine-substituted carbon via deshielding effects (δ ~90–100 ppm for C-I) .

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]⁺) and isotopic pattern (distinct for iodine).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of iodine substitution in this compound during electrophilic aromatic substitution?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare activation energies for iodination at ortho, meta, and para positions relative to the chloro group. Use molecular electrostatic potential (MEP) maps to identify electron-rich sites .

- Experimental Validation : Synthesize isotopologues (e.g., vs. ) and track substitution patterns via kinetic isotope effects (KIEs).

Q. How does the iodine substituent influence the compound’s environmental persistence and degradation pathways compared to bromo/chloro analogues?

- Methodological Answer :

- QSPR Modeling : Apply Quantitative Structure-Property Relationship models to predict half-life in soil/water. Key descriptors include molar refractivity (increased by iodine’s polarizability) and LogP .

- Degradation Studies : Expose the compound to UV light (simulating sunlight) and analyze photodegradants via LC-MS. Compare with DDT degradation pathways (e.g., reductive dehalogenation, as in ).

Q. What strategies can resolve contradictions in reported reaction yields for halogenated benzene derivatives under similar conditions?

- Methodological Answer :

- Meta-Analysis : Systematically review variables (solvent purity, catalyst loading, temperature gradients) across studies.

- Controlled Replication : Reproduce reactions using high-purity reagents (e.g., anhydrous DMF, freshly distilled CuI) and in situ monitoring (e.g., ReactIR to track intermediate formation) .

Methodological Challenges & Solutions

Q. What advanced techniques are required to study the compound’s potential as an NRF2 activator in oxidative stress models?

- Methodological Answer :

- In Vitro Assays : Treat PC12 cells (rat neuronal lineage) with the compound at 1–10 µM and measure NRF2 nuclear translocation via immunofluorescence. Compare with (E)-1-chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene, a known KEAP1 modifier ().

- SAR Analysis : Synthesize derivatives (e.g., replacing iodine with fluorine) to assess electrophilicity’s role in cysteine residue modification.

Q. How can computational chemistry predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Transition State Analysis : Use DFT to model oxidative addition steps with Pd(0) catalysts. Iodine’s larger atomic radius may lower activation energy compared to chloro analogues.

- Ligand Screening : Test bidentate ligands (e.g., XPhos) to stabilize Pd intermediates, referencing protocols for trifluoromethyl-substituted benzenes ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.